2-Phenylazepane hydrochloride
Description
The Significance of Seven-Membered Nitrogen Heterocycles in Contemporary Chemical Research
Seven-membered nitrogen heterocycles, such as azepanes, are a fascinating and important class of organic compounds. researchgate.net Their significance in contemporary chemical research, especially in medicinal chemistry, stems from several key characteristics. These compounds are integral structural motifs in a variety of natural products and synthetically developed molecules that exhibit a wide range of biological activities. nih.govnih.gov
The non-planar and flexible three-dimensional structure of the seven-membered ring allows these molecules to explore a vast conformational space. This inherent 3D character is advantageous in drug discovery, as it can lead to improved interactions with biological targets. bohrium.com Consequently, azepane and its derivatives are found in numerous approved drugs and are promising candidates in the development of new therapeutic agents for conditions affecting the central nervous system, as well as for antibacterial, anticancer, and antiviral applications. nih.gov The inclusion of nitrogen atoms within the heterocyclic ring also provides sites for hydrogen bonding, which is crucial for molecular recognition and binding to biological macromolecules like proteins and DNA. nih.gov The unique structural and electronic properties of these heterocycles often result in enhanced bioavailability and metabolic stability in drug candidates. researchgate.net
Evolution of Synthetic Strategies for Azepane Scaffolds
The construction of the seven-membered azepane ring system presents a synthetic challenge due to unfavorable entropic factors associated with forming medium-sized rings. rsc.org However, the importance of this scaffold has driven the development of diverse and sophisticated synthetic strategies. researchgate.net These methods can be broadly categorized as follows:
Ring-Closing Reactions: These are among the most common approaches and involve the intramolecular cyclization of a linear precursor. Techniques such as reductive amination, where an amino group reacts with a carbonyl group within the same molecule, are frequently employed. acs.org
Ring-Expansion Reactions: This strategy involves the expansion of a smaller, more readily available ring, such as a pyrrolidine (B122466) or piperidine (B6355638), into the seven-membered azepane system. researchgate.net
Multicomponent Reactions (MCRs): MCRs, like the Ugi reaction, offer an efficient route to complex molecules by combining three or more starting materials in a single step. researchgate.net This approach has been successfully used to generate diverse libraries of seven-membered rings for medicinal chemistry applications. researchgate.net
Domino and Cascade Reactions: These elegant strategies involve a series of intramolecular reactions that occur sequentially in a one-pot process to build the azepane core with a high degree of stereocontrol. rsc.org Organocatalyzed domino reactions have emerged as a powerful tool for the enantioselective synthesis of azepane derivatives. rsc.org
Chemoenzymatic Synthesis: This modern approach combines the selectivity of enzymes with the efficiency of chemical reactions. For instance, enantioselective reduction of imines catalyzed by imine reductases can produce chiral amines that are then used in subsequent chemical transformations to form enantiomerically enriched azepanes. bohrium.com
These evolving synthetic methodologies have made a wide array of substituted azepanes accessible for further investigation and application. researchgate.net
Table 1: Summary of Synthetic Strategies for Azepane Scaffolds
| Synthetic Strategy | Description | Key Features |
|---|---|---|
| Ring-Closing Reactions | Intramolecular cyclization of a linear precursor. | Commonly involves reductive amination. acs.org |
| Ring-Expansion Reactions | Expansion of a smaller, pre-existing ring system. | Can start from more readily available pyrrolidines or piperidines. researchgate.net |
| Multicomponent Reactions | Combination of three or more reactants in a single step. | Efficient for creating molecular diversity; the Ugi reaction is a notable example. researchgate.net |
| Domino/Cascade Reactions | A series of sequential intramolecular reactions in one pot. | Allows for the stereoselective formation of complex azepane structures. rsc.org |
| Chemoenzymatic Synthesis | Combines enzymatic and chemical reaction steps. | Enables the production of highly enantiopure azepanes. bohrium.com |
Positioning of 2-Phenylazepane (B120452) Hydrochloride as a Key Intermediate in Chemical Synthesis
2-Phenylazepane hydrochloride is a specific azepane derivative that serves as a valuable building block in organic synthesis. Its structure, featuring a phenyl group at the 2-position of the azepane ring, provides a versatile scaffold for the creation of more complex molecules. The hydrochloride salt form enhances the compound's stability and solubility, making it easier to handle and use in various reaction conditions.
The synthesis of 2-Phenylazepane itself can be a multi-step process. One documented approach involves the lithiation of N-Boc-2-phenylazepane, which can then be reacted with various electrophiles to introduce additional functional groups. whiterose.ac.uk The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid. rsc.org
As a chemical intermediate, this compound offers several points for chemical modification. The secondary amine in the azepane ring can be functionalized through reactions such as acylation, alkylation, or arylation. Furthermore, the phenyl group can be substituted to introduce additional diversity into the molecular structure. This versatility allows synthetic chemists to use this compound as a starting point for the synthesis of a wide range of target molecules with potential applications in medicinal chemistry and materials science.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 3466-83-9 sigmaaldrich.com |
| Molecular Formula | C₁₂H₁₈ClN |
| Molecular Weight | 211.73 g/mol |
| Melting Point | 210-211 °C sigmaaldrich.com |
| Physical Form | Powder sigmaaldrich.com |
| InChI Key | PYVRWTLUFFWPQN-UHFFFAOYSA-N sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-phenylazepane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12;/h1,3-4,7-8,12-13H,2,5-6,9-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVRWTLUFFWPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 2 Phenylazepane Hydrochloride and Derivatives
Directed Lithiation-Substitution Approaches
Directed lithiation, followed by substitution with an appropriate electrophile, stands as a powerful and versatile tool for the C-2 functionalization of N-protected azepanes. This method relies on the ability of a directing group, most commonly the N-tert-butoxycarbonyl (N-Boc) group, to facilitate the deprotonation of the adjacent C-H bond by a strong organolithium base.
N-Boc-Mediated Lithiation and Electrophilic Quenching Strategies
The N-Boc group is instrumental in directed lithiation strategies for the synthesis of 2-substituted azepanes. The process involves the deprotonation at the C-2 position of N-Boc-azepane using a strong base, such as sec-butyllithium (B1581126) (s-BuLi), typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). This generates a transient 2-lithio-N-Boc-azepane intermediate. This highly reactive species can then be "quenched" by reacting it with a variety of electrophiles to introduce a substituent at the 2-position. For the synthesis of 2-phenylazepane (B120452), a suitable electrophile would be a phenyl-containing compound. Subsequent removal of the Boc protecting group yields the desired 2-phenylazepane, which can be converted to its hydrochloride salt.
The general scheme for this approach is as follows:
Protection: The azepane nitrogen is protected with a tert-butoxycarbonyl (Boc) group.
Lithiation: The N-Boc-azepane is treated with an organolithium base (e.g., s-BuLi/TMEDA) to generate the 2-lithio intermediate.
Electrophilic Quench: The lithiated species is reacted with a phenyl electrophile.
Deprotection: The Boc group is removed under acidic conditions to yield 2-phenylazepane.
Salt Formation: The final product is treated with hydrochloric acid to form 2-phenylazepane hydrochloride.
Regioselective and Stereoselective Functionalization via Organolithium Chemistry
A significant advantage of organolithium chemistry is the potential for high regioselectivity and stereoselectivity. The N-Boc group directs the lithiation specifically to the C-2 position, ensuring the desired regioisomer is formed. Furthermore, the introduction of chirality can be achieved through the use of chiral ligands in conjunction with the organolithium base. For instance, the use of (-)-sparteine (B7772259) as a chiral ligand can induce asymmetry during the deprotonation step, leading to the formation of an enantioenriched 2-lithio-N-Boc-azepane intermediate. Subsequent reaction with an electrophile can then yield a chiral 2-substituted azepane.
The stereochemical outcome of these reactions is highly dependent on the reaction conditions, the nature of the substrate, and the electrophile used. The development of highly stereoselective methods is crucial for the synthesis of enantiomerically pure pharmaceutical compounds.
Optimization of Reaction Conditions and Yields in Lithiation Reactions
The efficiency and yield of directed lithiation reactions are highly sensitive to various parameters, necessitating careful optimization. Key factors that influence the outcome include the choice of organolithium base, the solvent, the reaction temperature, and the duration of the lithiation and electrophilic trapping steps.
For the lithiation of N-Boc protected heterocycles, s-BuLi is often the base of choice due to its high reactivity. The addition of TMEDA can accelerate the lithiation process by breaking down the organolithium aggregates and increasing the basicity of the system. Ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) are commonly used.
Temperature plays a critical role in controlling the stability of the lithiated intermediate and preventing side reactions. Lithiation reactions are typically carried out at low temperatures, often -78 °C. However, studies have shown that for some N-Boc heterocycles, lithiation can be performed at higher temperatures (e.g., -30 °C to 0 °C) for shorter reaction times, which can be more practical for larger-scale synthesis. nih.govwhiterose.ac.uk
The following table summarizes representative conditions for the lithiation of N-Boc-azepane, as explored in the broader context of N-Boc heterocycle lithiation.
| Substrate | Base/Additive | Solvent | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|
| N-Boc-azepane | s-BuLi/TMEDA | Et₂O | -50 | 120 min | Longer reaction time compared to smaller ring systems. |
| N-Boc-pyrrolidine | s-BuLi/TMEDA | Et₂O | -78 | < 5 min | Significantly faster lithiation than N-Boc-azepane. |
| N-Boc-piperidine | s-BuLi/TMEDA | Et₂O | -50 | 35 min | Intermediate lithiation time between pyrrolidine (B122466) and azepane. |
Biocatalytic Approaches for Enantioselective Synthesis
Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis for the production of chiral compounds. Enzymes, particularly imine reductases (IREDs), have shown great promise in the enantioselective synthesis of chiral azepanes.
Imine Reductase (IRED)-Catalyzed Reductive Amination for Chiral Azepanes
Imine reductases are a class of enzymes that catalyze the asymmetric reduction of imines to chiral amines, using a nicotinamide (B372718) cofactor (NAD(P)H) as the reducing agent. This enzymatic approach can be applied to the synthesis of 2-phenylazepane through a reductive amination process.
One potential biocatalytic route involves the reaction of a suitable diketone precursor, such as 1-phenyl-1,6-hexanedione, with an amine source in the presence of an IRED. The enzyme would catalyze the formation of an intermediate imine or enamine, followed by a stereoselective reduction to yield the chiral 2-phenylazepane. The enantioselectivity of the reaction is determined by the specific IRED used, as different enzymes can produce either the (R)- or (S)-enantiomer.
The advantages of using IREDs include high enantioselectivity, mild reaction conditions (typically aqueous buffer at or near room temperature), and the potential for environmentally friendly processes.
Intramolecular Reductive Amination for Azepane Ring Formation
A particularly elegant biocatalytic strategy for the synthesis of cyclic amines like 2-phenylazepane is intramolecular reductive amination. In this approach, a linear substrate containing both an amine and a carbonyl group undergoes an enzyme-catalyzed cyclization and reduction in a single step.
For the synthesis of 2-phenylazepane, a suitable precursor would be 6-amino-1-phenylhexan-1-one. In the presence of an appropriate IRED and a cofactor regeneration system, this substrate would first undergo intramolecular cyclization to form a cyclic imine intermediate. The IRED would then catalyze the stereoselective reduction of this imine to afford the desired chiral 2-phenylazepane.
This intramolecular approach is highly atom-economical and can provide direct access to the chiral azepane ring system with excellent control over the stereochemistry at the C-2 position. The choice of IRED is crucial for achieving high conversion and enantioselectivity.
The following table illustrates the potential of IREDs in the synthesis of chiral amines, showcasing their substrate scope and the high enantioselectivities that can be achieved.
| Enzyme Type | Reaction Type | Substrate Example | Product Example | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Imine Reductase (IRED) | Asymmetric Reductive Amination | Cyclic Imine | Chiral Cyclic Amine | Often >99% |
| Imine Reductase (IRED) | Intramolecular Reductive Amination | Amino-ketone | Chiral Cyclic Amine | Can be >99% |
Ring-Forming and Ring-Expansion Methodologies
The construction of the seven-membered azepane ring presents unique synthetic challenges due to unfavorable entropic and enthalpic factors. Overcoming these challenges has led to the development of innovative cyclization and ring-expansion strategies.
Intramolecular cyclization is a powerful strategy for the formation of heterocyclic rings. In the context of azepane synthesis, the cyclization of α-iminoester derivatives offers a direct route to the core structure. This method typically involves the generation of an imine or iminium ion from a linear precursor containing both an amine and an ester group, separated by a suitable carbon chain. The subsequent nucleophilic attack of a carbanion or other nucleophilic carbon species onto the electrophilic imine carbon initiates the ring closure.
One approach involves the tandem amination/cyclization of allenyne precursors. For instance, the copper(I)-catalyzed reaction of fluorinated allenynes with amines leads to the formation of functionalized azepines. While this specific example leads to an unsaturated azepine ring, the underlying principle of intramolecular cyclization following an initial amine addition demonstrates the viability of such pathways. The reaction proceeds through an intermolecular amine addition to the allene, followed by an intramolecular cyclization to form the seven-membered ring.
A plausible mechanism for such cyclizations involves the initial formation of a metal-complexed intermediate which then undergoes nucleophilic attack to close the ring. The choice of catalyst and reaction conditions is critical to control the regioselectivity and efficiency of the cyclization.
Table 1: Example of Tandem Amination/Cyclization for Azepine Formation
| Entry | Precursor | Amine | Catalyst (mol%) | Solvent | Yield (%) |
| 1 | Allenyne 2a | Aniline | CuI (10) | Dioxane | 85 |
| 2 | Allenyne 2a | Aniline | CuI (10) | Toluene | 72 |
| 3 | Allenyne 2a | Aniline | CuI (5) | Dioxane | 35 |
Data derived from a study on the synthesis of functionalized azepines via Cu(I)-catalyzed tandem amination/cyclization of fluorinated allenynes.
Ring-closing metathesis (RCM) has become a cornerstone in the synthesis of medium-sized rings, including azepanes. This reaction, typically catalyzed by ruthenium complexes like Grubbs catalysts, forms a new double bond by joining two terminal alkenes within the same molecule, thereby closing the ring. For the synthesis of azepane derivatives, a diene precursor containing a nitrogen atom is required.
An innovative strategy combines the principles of oxime chemistry with RCM. This approach would involve the synthesis of a linear precursor containing both an oxime ether and a terminal alkene. A subsequent addition reaction to the oxime, followed by RCM, could construct the azepane ring. The versatility of oxime chemistry allows for the introduction of various substituents. Recent studies have explored the acid-catalyzed dynamic exchange of oximes via a metathesis mechanism, highlighting the tuneable reactivity of the oxime group.
The general RCM approach towards substituted 2,3,4,7-tetrahydro-1H-azepines has been shown to be highly efficient, utilizing readily available starting materials. The influence of substituents on the alkene moieties can affect the outcome of the RCM reaction, and the choice of catalyst is crucial for achieving high yields, especially when dealing with electron-deficient olefins.
Table 2: Key Features of Ring-Closing Metathesis for Azepine Synthesis
| Feature | Description | Reference |
| Catalysts | Ruthenium-based catalysts (e.g., Grubbs I and II, Zhan 1B) are commonly employed. | |
| Precursors | Acyclic dienes containing a nitrogen atom in the backbone. | |
| Advantages | High functional group tolerance, mild reaction conditions, and efficiency in forming medium-sized rings. | |
| Challenges | Catalyst poisoning, formation of dimeric impurities, and the need for dilute reaction conditions for scale-up. |
Rhodium-catalyzed reactions have emerged as powerful tools for C-H and N-H bond functionalization. The intramolecular insertion of a rhodium-bound carbene into an N-H bond provides a direct method for forming nitrogen-containing heterocycles. This strategy is particularly useful for constructing the azepane ring system from a linear precursor.
Recent studies have demonstrated the direct insertion of an intramolecular nitrogen atom into an aromatic C–C bond, catalyzed by a dirhodium complex, to access fused azepine products. This transformation utilizes carbamoyl (B1232498) azides which are activated by the rhodium catalyst. A key challenge is overcoming the competitive C-H amination pathway. The use of specific paddlewheel dirhodium complexes, such as Rh₂(esp)₂, has been shown to effectively inhibit the undesired C-H insertion, favoring the desired C-C bond insertion to form the azepine ring.
Similarly, rhodium(II)-catalyzed C-H insertion reactions of α-aryl-α-diazo ketones can be used to form cyclic ketones, a related transformation. These reactions are often fast, proceeding to completion within seconds at room temperature. The development of chiral Rh(II) carboxylates has also enabled highly efficient enantioselective C-H insertions, allowing for the synthesis of chiral N-sulfonylamines from 1-sulfonyl-1,2,3-triazoles. These methodologies showcase the potential of rhodium catalysis for creating complex azepane structures with high control over chemo- and stereoselectivity.
Sustainable and Advanced Synthetic Techniques
Modern synthetic chemistry places increasing emphasis on sustainability and efficiency. Advanced techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing, including reduced reaction times, improved yields, and enhanced safety.
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions. This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.
The synthesis of azepine derivatives has been successfully achieved using microwave assistance. For example, the formation of 5H-dipyrido[4,3-b:3',4'-f]azepines via a double SₙAr reaction was significantly accelerated using microwave irradiation. A reaction that required 24 hours under conventional heating at 150 °C to achieve a 58% yield was completed in 3 hours at the same temperature under microwave conditions, affording a 61% yield. This method offers the advantage of being transition-metal-free.
This technology has also been applied to the synthesis of azepane-related structures like β-lactams and tetrahydro-1,3-thiazepines. In the synthesis of bis-β-lactams, microwave irradiation reduced reaction times from hours to just 15 minutes, providing high yields. The solvent-free, microwave-assisted cyclodehydration of 4-thioamidobutanols to form tetrahydrothiazepines also proceeds in minutes with good to excellent yields. These examples underscore the potential of microwave heating to efficiently produce azepane-based lactams and related heterocyclic structures.
Table 3: Comparison of Conventional vs. Microwave-Assisted Azepine Synthesis
| Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | NMP | 150 | 24 h | 58 | |
| Microwave | NMP | 150 | 3 h | 61 |
Data for the synthesis of 5H-dipyrido[4,3-b:3',4'-f]azepine.
Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch synthesis, particularly for scaling up the production of active pharmaceutical ingredients (APIs). Key benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for automation and integration of in-line analysis and purification.
The application of continuous flow processing can transform chemical manufacturing by enabling more efficient, reproducible, and safer processes. While specific examples for this compound are not detailed in the provided sources, the principles of flow chemistry are broadly applicable to its synthesis. Multi-step synthetic sequences can be telescoped, eliminating the need to isolate and purify intermediates, which saves time and reduces waste.
Flow systems are particularly advantageous for reactions that are difficult to control in batch reactors, such as those involving highly reactive intermediates, exothermic reactions, or hazardous reagents. For example, reactions involving azides, which are often used in the synthesis of nitrogen-containing heterocycles, can be performed more safely in a continuous flow setup due to the small reaction volume. The ability to operate at elevated temperatures and pressures in a controlled manner can also accelerate reaction rates and open up new "process windows" that are inaccessible in batch mode. This technology represents a significant step towards greener and more efficient manufacturing of complex molecules like this compound.
Advanced Spectroscopic and Structural Elucidation of 2 Phenylazepane Hydrochloride
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for elucidating the intricate structural and dynamic properties of molecules in solution. For 2-Phenylazepane (B120452) hydrochloride, both one-dimensional and advanced two-dimensional NMR techniques have been pivotal in mapping its conformational landscape and establishing atomic connectivity.
Variable-Temperature NMR (VT-NMR) for Rotational Barrier Analysis
The dynamic nature of the azepane ring and the rotational freedom of the phenyl group in 2-Phenylazepane hydrochloride introduce conformational complexities that can be effectively studied using Variable-Temperature NMR (VT-NMR). By acquiring NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, which provide insights into the populations of different conformers and the energy barriers between them. blogspot.comnih.gov
At ambient temperatures, molecules like this compound may undergo rapid conformational exchange, resulting in time-averaged NMR signals. ox.ac.uk As the temperature is lowered, the rate of this exchange can be slowed, potentially allowing for the resolution of signals corresponding to individual conformers. This "freezing out" of conformations can provide direct evidence of the rotational barriers within the molecule. Conversely, increasing the temperature can lead to the coalescence of distinct signals, a phenomenon that can be analyzed to quantify the kinetics of the conformational interchange. ox.ac.uk The analysis of line shape changes as a function of temperature allows for the calculation of the free energy of activation (ΔG‡) for the rotational processes, offering a quantitative measure of the conformational stability.
Table 1: Representative Data from VT-NMR Analysis of a Substituted Azepane Derivative
| Temperature (K) | Key Proton Signal | Chemical Shift (ppm) | Linewidth (Hz) | Exchange Rate (k, s⁻¹) |
|---|---|---|---|---|
| 298 | H-2 (axial) | 3.15 | 5.2 | >1000 |
| 250 | H-2 (axial) | 3.10 | 10.5 | 500 |
| 220 | H-2 (axial/equatorial) | 3.05 / 3.25 | 25.0 / 26.1 | 100 |
| 193 | H-2 (axial) | 3.00 | 4.8 | <10 |
| 193 | H-2 (equatorial) | 3.30 | 5.0 | <10 |
Note: This table is illustrative and based on typical data for similar heterocyclic systems. Actual values for this compound would require specific experimental data.
Two-Dimensional NMR Techniques (COSY, NOESY, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping the covalent and spatial relationships between atoms. nih.gov
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two or three bonds. emerypharma.com For this compound, COSY experiments would establish the connectivity within the azepane ring by showing cross-peaks between adjacent methylene (B1212753) protons and the methine proton at the C2 position. It would also confirm the coupling patterns within the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are in close spatial proximity, irrespective of their bonding connectivity. nih.gov NOESY is particularly valuable for determining the stereochemistry and preferred conformation of the molecule. For instance, NOE cross-peaks between specific protons on the phenyl ring and protons on the azepane ring can define the orientation of the phenyl substituent relative to the seven-membered ring.
Table 2: Expected 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H - ¹H | H-2 ↔ H-3, H-6 ↔ H-7 | Proton-proton coupling network within the azepane ring. |
| NOESY | ¹H - ¹H | Phenyl-H ↔ Azepane-H | Through-space proximity, defining the 3D conformation and phenyl ring orientation. |
| HMBC | ¹H - ¹³C | Phenyl-H ↔ C-2 (azepane) | Long-range connectivity between the phenyl and azepane rings. |
| HSQC | ¹H - ¹³C | Direct one-bond correlations | Assignment of protonated carbons. |
Note: This table presents anticipated correlations. Specific experimental results would be required for definitive assignments.
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Architecture
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides unequivocal information about bond lengths, bond angles, and torsional angles, thereby establishing the absolute configuration and the preferred conformation of the molecule in the solid state. crystalpharmatech.com
For this compound, an SCXRD analysis would yield a detailed structural model, revealing the chair-like or boat-like conformation of the azepane ring and the exact orientation of the phenyl substituent. Furthermore, the crystal structure would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydrochloride counter-ion and the amine group, which dictate the packing of the molecules in the crystal lattice. eurjchem.com This information is crucial for understanding the solid-state properties of the compound.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1335.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.250 |
| R-factor (%) | 4.5 |
Note: This is a representative table of crystallographic data. Actual data would be obtained from experimental SCXRD analysis.
Vibrational Spectroscopy (FTIR, Raman) for Characteristic Band Assignment and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. thermofisher.com These techniques are complementary, as some vibrational modes may be more active in either IR or Raman scattering.
The FTIR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the phenyl ring (C-H and C=C stretching), the azepane ring (C-H, C-N, and C-C stretching and bending modes), and the N-H bond of the protonated amine. globalresearchonline.net The positions and intensities of these bands can be used to confirm the presence of these functional groups. nih.gov
Furthermore, shifts in the vibrational frequencies, particularly those involving the N-H group, can provide evidence of hydrogen bonding and other intermolecular interactions within the crystal lattice. nih.gov For instance, the N-H stretching frequency in the hydrochloride salt would be expected to be at a lower wavenumber compared to the free amine, indicative of the strong ionic and hydrogen-bonding interactions with the chloride ion.
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (protonated amine) | 2400-2800 | FTIR |
| Aromatic C-H Stretch | 3000-3100 | FTIR, Raman |
| Aliphatic C-H Stretch | 2850-2960 | FTIR, Raman |
| Aromatic C=C Stretch | 1450-1600 | FTIR, Raman |
| C-N Stretch | 1100-1250 | FTIR |
Note: This table provides general ranges for the expected vibrational modes.
High-Resolution Mass Spectrometry (HRMS) for Elucidation of Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation behavior. nih.gov For this compound, HRMS would provide a precise mass measurement of the molecular ion, confirming its elemental formula (C₁₂H₁₈NCl).
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, are used to elucidate the fragmentation pathways. The fragmentation of this compound would likely involve characteristic losses from both the azepane ring and the phenyl substituent. researchgate.net Common fragmentation processes for amines include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edu The resulting fragment ions provide valuable structural information that can be used to confirm the identity of the compound.
Analysis of the fragmentation pattern can reveal the stability of different parts of the molecule and help to piece together its structure. For instance, the loss of the phenyl group or cleavage of the azepane ring would produce characteristic fragment ions whose masses can be accurately measured and their elemental compositions determined. chemguide.co.uk
Table 5: Plausible Fragmentation Pathways for this compound in HRMS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
|---|---|---|---|
| 176.1434 [M+H]⁺ (of free base) | 91.0542 | C₆H₁₁N | Loss of the azepane ring via cleavage adjacent to the phenyl group. |
| 176.1434 [M+H]⁺ (of free base) | 100.1121 | C₆H₅ | Loss of the phenyl radical. |
| 176.1434 [M+H]⁺ (of free base) | 148.1121 | C₂H₄ | Retro-Diels-Alder type fragmentation of the azepane ring. |
Note: This table illustrates potential fragmentation pathways. The actual fragmentation pattern would be determined experimentally.
Mechanistic Investigations and Chemical Reactivity of 2 Phenylazepane Hydrochloride
Mechanisms of Lithiation and Electrophilic Quenching in N-Boc-2-Phenylazepane
The introduction of a tert-butoxycarbonyl (Boc) group on the azepane nitrogen atom is a critical step that facilitates regioselective functionalization at the C-2 position. The lithiation of N-Boc protected heterocycles is a powerful method for creating a nucleophilic carbon center adjacent to the nitrogen atom. whiterose.ac.uk
The mechanism proceeds via directed deprotonation. An organolithium base, typically sec-butyllithium (B1581126) (s-BuLi), complexes with the carbonyl oxygen of the N-Boc group. This coordination directs the base to abstract a proton from the adjacent C-2 carbon, which is rendered acidic by the phenyl group and the electron-withdrawing nature of the carbamate (B1207046). This process generates a highly reactive 2-lithio-N-Boc-2-phenylazepane intermediate. whiterose.ac.ukresearchgate.net The formation of this organolithium species can be influenced by factors such as the solvent, temperature, and the presence of ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can break up organolithium aggregates and increase basicity. nih.gov
Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce new substituents at the C-2 position. organic-chemistry.org The success and efficiency of this trapping step can be highly dependent on the nature and reactivity of the electrophile used. mdpi.com For instance, while simple electrophiles like deuterium (B1214612) oxide (D₂O) can efficiently deuterate the C-2 position, more complex electrophiles may require specific conditions or transmetalation to a different metal (e.g., copper) to achieve the desired transformation. nih.govorganic-chemistry.org
| Electrophile (E+) | Product of Quenching | Typical Conditions |
| Deuterium Oxide (D₂O) | 2-Deuterio-N-Boc-2-phenylazepane | s-BuLi, THF, -78 °C |
| Trimethylsilyl chloride (TMSCl) | N-Boc-2-phenyl-2-(trimethylsilyl)azepane | s-BuLi, TMEDA, THF, -78 °C |
| Carbon Dioxide (CO₂) | N-Boc-2-phenylazepane-2-carboxylic acid | s-BuLi, THF, -78 °C, then excess CO₂ |
| Alkyl Halides (R-X) | N-Boc-2-alkyl-2-phenylazepane | s-BuLi, THF, -78 °C to rt |
This table presents plausible outcomes based on established reactivity patterns of lithiated N-Boc heterocycles.
Transformation Reactions at the Azepane Nitrogen Atom (N-Alkylation, N-Acylation, N-Arylation)
The nitrogen atom of the azepane ring, after removal of any protecting groups, is a key site for further molecular elaboration through various substitution reactions.
N-Alkylation : This reaction involves the introduction of an alkyl group onto the nitrogen atom. wisdomlib.org It is typically achieved by treating the secondary amine (2-phenylazepane) with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. semanticscholar.orgresearchgate.net The base, such as potassium carbonate or triethylamine (B128534), neutralizes the hydrogen halide formed during the reaction. The choice of solvent and temperature can influence the reaction rate and yield. beilstein-journals.orgnih.gov
N-Acylation : N-acylation is a common transformation used to form amides by reacting the azepane nitrogen with an acylating agent. nih.govderpharmachemica.com Standard reagents include acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine to scavenge the acidic byproduct. rsc.orgarkat-usa.org This reaction is generally high-yielding and can be used to introduce a wide variety of functional groups or as a protecting group strategy. organic-chemistry.org
N-Arylation : The introduction of an aryl group at the nitrogen position is typically accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are the most prominent methods. organic-chemistry.orgmdpi.com These reactions involve coupling the azepane with an aryl halide or triflate in the presence of a suitable metal catalyst, a ligand, and a base. strath.ac.uk These methods tolerate a broad range of functional groups on both the amine and the aryl partner.
| Transformation | Reagent(s) | Catalyst/Base | Product Type |
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or Et₃N | N-Alkyl-2-phenylazepane |
| N-Acylation | Acyl Chloride (RCOCl) | Pyridine or Et₃N | N-Acyl-2-phenylazepane |
| N-Arylation | Aryl Halide (Ar-X) | Pd or Cu catalyst, Base | N-Aryl-2-phenylazepane |
This table summarizes common conditions for N-functionalization of the 2-phenylazepane (B120452) core.
Stereochemical Transformations at the C-2 Position and Related Chiral Induction Studies
The C-2 position of 2-phenylazepane is a stereogenic center, meaning the molecule can exist as a pair of enantiomers. researchgate.net The control and transformation of the stereochemistry at this center are crucial for applications where specific enantiomers are required.
Stereochemical transformations can be approached in several ways. One method is the asymmetric synthesis of the 2-phenylazepane ring system itself, employing chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. nih.gov Another approach involves the resolution of a racemic mixture of 2-phenylazepane, separating the two enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.
Chiral induction studies investigate how the existing stereocenter at C-2 influences the stereochemical outcome of reactions at other positions on the molecule. For example, in the lithiation and electrophilic quenching described in section 4.1, if the starting N-Boc-2-phenylazepane is enantiomerically pure, the C-2 stereocenter can direct the incoming electrophile to a specific face of the molecule, potentially leading to the formation of a new stereocenter with a specific relative configuration (diastereoselectivity). nih.gov The degree of this induction depends on the reaction mechanism, the nature of the reactants, and the reaction conditions.
Oxidation and Reduction Processes of the Azepane Ring System
The azepane ring and its substituents can undergo various oxidation and reduction reactions, allowing for further functionalization.
Oxidation : The saturated hydrocarbon backbone of the azepane ring is generally resistant to oxidation. However, the nitrogen atom can be oxidized to an N-oxide using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The carbon atom at the C-2 position, being benzylic, is potentially susceptible to oxidation under specific conditions, which could lead to ring-opening or the formation of a lactam (an cyclic amide) if the nitrogen is unprotected. researchgate.net More complex oxidative processes might involve catalytic systems that can cleave C-C bonds or functionalize C-H bonds. epa.gov
Reduction : For the saturated 2-phenylazepane ring, reduction processes are primarily relevant to functional groups that have been introduced onto the scaffold. For instance, an N-acyl group (amide) can be reduced to an N-alkyl group (amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides a two-step method for N-alkylation. The phenyl group can also be reduced to a cyclohexyl group via catalytic hydrogenation at high pressure, although this typically requires harsh conditions.
In Situ Spectroscopic Monitoring of Reaction Kinetics (e.g., ReactIR)
Understanding the kinetics and mechanisms of the reactions involving 2-phenylazepane derivatives is crucial for process optimization and control. In situ spectroscopic techniques, such as ReactIR (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy), allow for real-time monitoring of chemical reactions as they occur in the reaction vessel. mt.comspectroscopyonline.comcnrs.frxmu.edu.cnnih.gov
For the lithiation of N-Boc-2-phenylazepane, ReactIR is particularly valuable. nih.gov By monitoring the infrared spectrum of the reaction mixture over time, researchers can track the concentration of key species. For example, the strong carbonyl (C=O) stretching vibration of the Boc group (typically around 1690 cm⁻¹) can be monitored. researchgate.net As the lithiation proceeds, the intensity of this peak may change or shift upon complexation with the lithium reagent. The subsequent quenching with an electrophile can also be followed by observing the disappearance of the lithiated intermediate and the appearance of new peaks corresponding to the C-2 functionalized product. This real-time data allows for the determination of reaction endpoints, the identification of transient intermediates, and the elucidation of reaction kinetics without the need for offline sampling and analysis. mt.com
| Spectroscopic Technique | Application in 2-Phenylazepane Chemistry | Information Gained | Key Vibrational Bands (Example) |
| ReactIR (FTIR) | Monitoring N-Boc lithiation and quenching | Reaction kinetics, endpoint determination, intermediate detection | N-Boc C=O stretch (~1690 cm⁻¹) |
| ReactIR (FTIR) | Monitoring N-acylation reactions | Rate of amide formation, completion of reaction | Amide C=O stretch (~1650 cm⁻¹) |
This table illustrates the application of in situ spectroscopy for monitoring key reactions of 2-phenylazepane derivatives.
Computational and Theoretical Chemistry of 2 Phenylazepane Hydrochloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of many-body systems. mdpi.com It is a cornerstone of modern computational chemistry for determining molecular geometries, electronic structures, and energies. nih.govchemrxiv.org The foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. nih.govmdpi.com
For 2-Phenylazepane (B120452) hydrochloride, DFT calculations are employed to determine its most stable three-dimensional structure through a process called geometry optimization. jocpr.com This process minimizes the total energy of the molecule with respect to the nuclear coordinates, yielding equilibrium bond lengths, bond angles, and dihedral angles. jocpr.com The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-311++G(d,p), cc-pVDZ) is critical for the accuracy of these calculations. mdpi.comresearchgate.net
DFT calculations provide a detailed picture of the electronic structure, including the distribution of electrons in molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and their corresponding energy levels. mdpi.comjocpr.com The energy gap between the HOMO and LUMO is a key parameter for assessing the molecule's chemical reactivity and stability. Atomic charge distributions can also be calculated, identifying electrophilic and nucleophilic sites within the molecule. mdpi.com
The azepane ring in 2-Phenylazepane can adopt several conformations, such as chair, boat, and twist-boat forms. researchgate.net DFT calculations can identify the minimum energy conformers and the transition states that separate them, providing the relative energies and stabilities of each form. researchgate.net For instance, studies on similar heterocyclic rings like 1,2,7-thiadiazepane have shown that twist-chair conformers are often lower in energy than their corresponding boat and chair conformations. researchgate.net
Table 1: Predicted Geometric Parameters for a Stable Conformer of 2-Phenylazepane Hydrochloride (Illustrative DFT Data)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length | C (phenyl) | C (azepane) | 1.52 Å | ||
| C (azepane) | N (azepane) | 1.48 Å | |||
| N (azepane) | H (proton) | 1.03 Å | |||
| Bond Angle | C (phenyl) | C (azepane) | N (azepane) | 112.5° | |
| H (proton) | N (azepane) | C (azepane) | 109.8° | ||
| Dihedral Angle | C (phenyl) | C (azepane) | N (azepane) | C (azepane) | 175.0° |
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational flexibility and dynamics of molecules like this compound. mdpi.com
These simulations can reveal the conformational landscape of the molecule, which is a map of all possible shapes the molecule can adopt and the corresponding potential energies. chemrxiv.orgnih.gov For a flexible molecule like 2-Phenylazepane, with its seven-membered ring and phenyl substituent, MD simulations can track the transitions between different conformers (e.g., chair-boat interconversions) and determine the free energy barriers associated with these changes. researchgate.net This is crucial for understanding how the molecule behaves in different environments, such as in solution or when interacting with a biological target. mdpi.com
The flexibility of specific regions, such as the phenyl group's rotation or the puckering of the azepane ring, can be quantified. mdpi.com The results of MD simulations are often visualized as a 2D free energy surface (2DFES), where the axes represent geometric parameters like the root mean square deviation (RMSD) from a reference structure and the radius of gyration (Rg). nih.gov The basins on this surface correspond to stable or metastable conformational states. nih.gov Understanding this landscape is vital as the molecule's conformation can significantly influence its ability to bind to target proteins, with some binding mechanisms involving conformational selection (where the ligand pre-adopts a binding-competent shape) or induced fit (where the binding pocket and ligand adapt to each other). ed.ac.uk
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. nih.govjocpr.com These theoretical predictions are invaluable for interpreting experimental spectra and can help confirm the structure of a synthesized compound. pnrjournal.com
Vibrational spectroscopy (Infrared and Raman) is a key application. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the harmonic vibrational frequencies. nih.gov These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as C-H stretching, N-H bending, and ring deformations. pnrjournal.comresearchgate.net The predicted spectrum can be compared with experimental FT-IR data, and a scaling factor is often applied to the calculated frequencies to account for anharmonicity and other theoretical approximations. researchgate.net
Electronic spectroscopy (UV-Visible) can be modeled using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic excitations from the ground state to various excited states. nih.govarxiv.org The results provide the transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. pnrjournal.com These calculations can help assign the observed electronic transitions, for example, to π-π* transitions within the phenyl ring.
Table 2: Comparison of Hypothetical Experimental and Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Hypothetical Experimental Frequency (cm⁻¹) |
| N-H Stretch (protonated amine) | 3150 | 3145 |
| C-H Stretch (aromatic) | 3055 | 3060 |
| C-H Stretch (aliphatic) | 2940 | 2935 |
| C=C Stretch (aromatic ring) | 1600 | 1605 |
| C-N Stretch | 1210 | 1215 |
Computational Modeling of Reaction Pathways, Transition States, and Regioselectivity
Computational chemistry provides essential tools for understanding the mechanisms of chemical reactions. jocpr.comchemrxiv.orgchemrxiv.org By mapping the potential energy surface (PES) of a reaction, researchers can identify the most energetically favorable pathways from reactants to products. jocpr.com
A critical point on the PES is the transition state (TS), which represents the highest energy barrier along the reaction coordinate. mit.edu Locating the TS structure and calculating its energy is fundamental to determining the reaction's activation energy, which governs the reaction rate. jocpr.com Computational models can accurately predict the geometries of these fleeting transition states, which are often impossible to observe experimentally. mit.edu The validity of a calculated transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. chemrxiv.org
For reactions involving this compound, such as N-alkylation or ring-opening reactions, computational modeling can predict the regioselectivity. By comparing the activation energies for different possible reaction pathways (e.g., attack at different sites on the molecule), one can determine the most likely product. jocpr.com This predictive power is instrumental in optimizing synthetic routes and understanding reaction outcomes. mdpi.com Newer approaches even utilize machine learning and generative AI to predict transition state structures more rapidly than traditional quantum chemistry techniques. chemrxiv.orgmit.edu
Chiral Recognition and Enantioselective Protonation Mechanisms
2-Phenylazepane is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). The study of how these enantiomers interact differently with other chiral molecules—a process known as chiral recognition—is crucial in pharmaceutical chemistry. Computational methods can shed light on the mechanisms underlying this selectivity.
While direct studies on this compound are specific, the principles of computational modeling can be applied to understand its enantioselective protonation. This process involves using a chiral proton source (a chiral acid) to selectively protonate one enantiomer of a racemic mixture. DFT calculations can be used to model the diastereomeric transition states formed between each enantiomer of the 2-Phenylazepane free base and the chiral acid. chemrxiv.org
By calculating the energies of these competing transition states, one can predict which enantiomer will be protonated faster, thus explaining the kinetic resolution. The calculations would involve modeling the non-covalent interactions (like hydrogen bonding and steric hindrance) in the transition state complex that are responsible for the energy difference. This allows for a rational understanding of the enantioselectivity and can guide the selection or design of more effective chiral resolving agents.
Applications of 2 Phenylazepane Hydrochloride in Advanced Organic and Catalytic Research
Role as a Chiral Building Block in Asymmetric Synthesis
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex target molecules, transferring their stereochemical information to the final product. The use of such synthons is a cornerstone of modern asymmetric synthesis, enabling the efficient construction of enantiopure pharmaceuticals and other biologically active compounds.
While direct utilization of 2-phenylazepane (B120452) hydrochloride as a chiral building block is an emerging area, the synthesis of related chiral azepane structures highlights the potential of this scaffold. For instance, robust asymmetric syntheses have been developed for (2S,5S)-5-substituted-azepane-2-carboxylate derivatives. nih.gov One key strategy involves the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which establishes the stereochemistry at both the C2 and C5 positions simultaneously. nih.gov Another approach describes the asymmetric synthesis of 2-alkyl-perhydroazepanes starting from rwth-aachen.denih.gov-bicyclic lactams derived from (R)-phenylglycinol. nih.gov Stereoselective reductions of these lactams followed by hydrogenolytic cleavage of the chiral auxiliary yield chiral 2-substituted perhydroazepanes with high enantiomeric excess (84-94%). nih.gov
These methodologies underscore the value of chiral azepane cores in synthetic chemistry. Enantiomerically pure (R)- or (S)-2-phenylazepane hydrochloride can be envisioned as a valuable starting material in similar synthetic campaigns. Its pre-existing stereocenter at the C2 position, bearing a phenyl group, offers a strategic advantage for the synthesis of more complex molecules where this specific structural motif is desired.
Table 1: Examples of Asymmetric Synthesis towards Chiral Azepane Derivatives
| Starting Material | Key Transformation | Product | Enantiomeric Excess (ee) |
| Aza-bicyclo[3.2.2]nonene | Oxidative Cleavage | (2S,5S)-5-substituted-azepane-2-carboxylate | High (Stereoselective) |
| rwth-aachen.denih.gov-Bicyclic Lactams | Stereoselective Reduction & Hydrogenolysis | (R)- and (S)-2-Alkyl-perhydroazepanes | 84-94% |
Development as a Ligand in Transition Metal Catalysis and Organocatalysis
The development of novel ligands is crucial for advancing transition metal catalysis and organocatalysis, as the ligand structure dictates the reactivity and selectivity of the catalytic system. Nitrogen-containing heterocycles are a prominent class of ligands due to the strong coordinating ability of the nitrogen lone pair. jocpr.com
While the direct application of 2-phenylazepane hydrochloride as a ligand is not extensively documented, its structure presents clear opportunities for modification into effective chiral ligands. The secondary amine within the azepane ring can be functionalized to introduce additional coordinating groups, creating bidentate or tridentate ligands. For example, acylation or alkylation of the nitrogen atom with a substituent bearing a phosphine, another amine, or an oxazoline (B21484) moiety could yield a versatile chiral P,N or N,N-ligand.
The inherent chirality of the 2-phenylazepane backbone would create a defined chiral pocket around a coordinated metal center, making it a promising candidate for asymmetric catalysis. In organocatalysis, derivatives of 2-phenylazepane could function as chiral Brønsted bases or as scaffolds for creating more complex organocatalysts, leveraging the steric influence of the phenyl group and the conformational constraints of the seven-membered ring to control the stereochemical outcome of reactions. scienceopen.commdpi.com
Utilization as a Privileged Scaffold for the Exploration of Novel Chemical Space
A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through versatile modifications of its peripheral functional groups. The azepane ring is increasingly recognized as such a scaffold, occupying a region of three-dimensional chemical space that is underrepresented compared to more common five- and six-membered nitrogen heterocycles. nih.gov
The 2-phenylazepane framework has been successfully utilized as a privileged scaffold in drug discovery. In one notable study, a series of N-benzylsulfonyl-2-phenylazepanes were synthesized and explored as inhibitors of Bim expression, a pro-apoptotic protein implicated in heart failure. nih.gov This research led to the discovery of compounds that could significantly reduce Bim expression levels in cardiomyocytes under stress, demonstrating the therapeutic potential of this specific scaffold. nih.gov
Further supporting the value of azepane-containing structures, a recent exploration of novel chemical space identified a chiral bicyclic azepane as a potent inhibitor of monoamine transporters. nih.gov This highlights the potential of azepane scaffolds in the design of new agents for neuropsychiatric disorders. The 2-phenylazepane structure, combining a flexible seven-membered ring with a rigid phenyl substituent, offers an excellent starting point for generating libraries of diverse compounds to screen against a wide range of biological targets.
Table 2: Bioactivity of Azepane-Based Scaffolds
| Scaffold | Target/Application | Key Finding |
| N-Benzylsulfonyl-2-phenylazepanes | Inhibition of Bim Expression (Heart Failure) | Reduced Bim expression to 7% of control at 10 µM. nih.gov |
| Chiral Bicyclic Azepane | Monoamine Transporters (Neuropsychiatric Disorders) | Potent inhibitor with IC50 < 100 nM for NET and DAT. nih.gov |
Intermediate for the Synthesis of Complex Polycyclic and Fused Heterocyclic Systems
The incorporation of the azepane ring into larger, more complex molecular architectures is a significant challenge in synthetic chemistry. Methodologies that enable the construction of fused and polycyclic systems containing the seven-membered azepine or azepane ring are of high value for accessing novel chemical entities with unique biological profiles.
Recent advances have demonstrated elegant strategies for synthesizing fused azepine derivatives. One such method involves a sequential rhodium(II)-catalyzed cyclopropanation and 1-aza-Cope rearrangement of dienyltriazoles. nih.govnih.gov This process generates fused dihydroazepine derivatives in a single, highly diastereoselective operation. While this approach builds the azepine ring during the reaction, a pre-existing chiral molecule like this compound could serve as a valuable intermediate for different synthetic strategies.
The phenyl group and the stereocenter at C2 of 2-phenylazepane can be used to direct the stereochemical outcome of annulation reactions, where additional rings are fused onto the azepane core. Furthermore, the nitrogen atom provides a handle for intramolecular cyclization strategies, enabling the construction of bridged or fused polycyclic systems. The development of methods to functionalize the azepane ring at positions other than the nitrogen would further enhance its utility as an intermediate for creating complex heterocyclic frameworks.
Application in Deracemization Processes (e.g., Photoredox Deprotonation and Enantioselective Protonation)
Deracemization, the conversion of a racemic mixture into a single, enantioenriched stereoisomer, is a highly atom-economical alternative to classical resolution or asymmetric synthesis. Among the cutting-edge techniques for deracemization is the combination of photoredox catalysis with chiral catalysts. chemrxiv.org This approach often involves a sequence of deprotonation to form a prochiral intermediate, such as an enolate, followed by an enantioselective protonation mediated by a chiral proton source. nih.govnih.gov
This strategy has been successfully applied to the deracemization of cyclic ketones, where a photoredox catalyst facilitates the formation of a radical cation, which is then deprotonated by a chiral base. The resulting enolate is subsequently protonated enantioselectively. nih.gov
While the specific application of these advanced deracemization techniques to 2-phenylazepane has not been extensively reported, the principles are theoretically applicable. A potential pathway could involve the oxidation of the nitrogen atom or the deprotonation at the α-carbon (C2) under photoredox conditions to generate a prochiral enamine or related intermediate. Subsequent enantioselective protonation, catalyzed by a chiral Brønsted acid, could then establish the desired stereocenter, converting a racemic mixture of 2-phenylazepane into an enantiomerically enriched sample. The development of such a process would represent a significant advance in the stereoselective synthesis of this valuable compound.
Synthesis and Comprehensive Characterization of 2 Phenylazepane Hydrochloride Analogues and Derivatives
Structural Modifications of the Phenyl Substituent and Their Impact on Reactivity
Modifications to the phenyl ring of 2-phenylazepane (B120452) analogues can significantly influence the electronic properties and reactivity of the molecule. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter reaction yields and pathways in subsequent transformations.
Research into related heterocyclic systems provides insights into these effects. For instance, in the synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, the nature of the substituents on the N-phenyl ring is a critical factor. nih.gov Similarly, studies on benzothiazole-phenyl analogues have shown that the placement of EWGs, such as fluoro, chloro, or nitro groups, at specific positions on a phenyl ring is essential for achieving desired activities, indicating their strong influence on molecular interactions. nih.gov In the context of 2-phenylazepane, such substitutions are expected to impact the nucleophilicity of the phenyl ring and the acidity of adjacent protons. For example, a nitro group in the para-position would decrease the electron density of the phenyl ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions. Conversely, a methoxy (B1213986) group would increase electron density, promoting such reactions.
The synthesis of fentanyl analogues, which feature a phenylpiperidine core, also highlights the importance of phenyl group modifications. The introduction of alkyl, hydroxyl, or alkoxy groups to the phenyl ring can modulate the compound's interaction with biological targets. nih.gov While not a direct measure of chemical reactivity, this demonstrates how phenyl substitutions are used to fine-tune molecular properties.
Table 1: Predicted Impact of Phenyl Substituents on Reactivity of 2-Phenylazepane Analogues
| Substituent (Position) | Type | Predicted Effect on Electrophilic Aromatic Substitution |
|---|---|---|
| -NO₂ (para) | Strong EWG | Deactivating |
| -Cl (ortho, para) | Halogen (EWG) | Deactivating |
| -CH₃ (ortho, para) | Weak EDG | Activating |
Variations in the Azepane Ring Architecture and Related Heterocycles (e.g., Piperidine (B6355638), Pyrrolidine (B122466) Analogues)
The azepane scaffold is notably underrepresented in chemical libraries compared to piperidine and pyrrolidine. nih.govresearchgate.net This disparity is largely due to synthetic challenges associated with the formation of seven-membered rings, which can be hindered by slow cyclization kinetics. nih.gov The distinct ring sizes result in different conformational flexibility and three-dimensional shapes, which is a key consideration in molecular design.
Piperidine Analogues : The 2-phenylpiperidine (B1215205) scaffold is a common feature in many compounds. nih.govwikipedia.org Synthesis of these six-membered rings is often more straightforward than for azepanes. Fentanyl and its derivatives are prominent examples of N-substituted 4-phenylpiperidines. painphysicianjournal.com
Pyrrolidine Analogues : The five-membered pyrrolidine ring is also a privileged scaffold. Syntheses of N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones have been developed, showcasing methods for constructing this related heterocyclic system. mdpi.com
A key advantage of modern synthetic methods, such as the dearomative ring expansion of nitroarenes, is the ability to create azepane analogues of existing piperidine-containing drugs, thereby accessing new chemical space. nih.govrwth-aachen.de This allows for a direct comparison of how the change from a six- to a seven-membered ring impacts a molecule's properties. The increased flexibility of the azepane ring can allow for different binding conformations compared to the more rigid piperidine or pyrrolidine rings.
Systematic Exploration of Substitution Patterns on the Azepane Ring
The functionalization of the azepane ring itself is crucial for exploring the structure-activity relationships of its derivatives. Efficient methods for introducing substituents at various positions on the seven-membered ring are necessary to fully exploit the chemical properties of this scaffold. nih.gov
A recently developed strategy involves the photochemical dearomative ring expansion of substituted nitroarenes. nih.govresearchgate.net This method allows for the conversion of readily available nitroaromatics into polysubstituted azepanes in a predictable manner. The substitution pattern on the initial benzene (B151609) ring is transferred to the resulting saturated azepane. For instance, a para-substituted nitroarene can be used to generate a C4-substituted azepane, while a meta-substituted nitroarene can lead to a mixture of C3- and C5-substituted azepanes. researchgate.net
Another approach involves the late-stage oxidation of tetrahydroazepines to create functionalized oxo-azepines. nih.gov Hydroboration of tetrahydroazepine precursors can yield regioisomeric azepanols, which can then be oxidized. The regioselectivity of this process allows for controlled introduction of oxygen-containing functional groups onto the azepane skeleton. nih.gov Furthermore, tandem amination/cyclization reactions of specific substrates have been used to prepare trifluoromethyl-substituted azepine derivatives. nih.gov
Table 2: Synthesis of Substituted Azepanes via Nitroarene Ring Expansion
| Nitroarene Precursor | Nucleophile/Reagent | Resulting Azepane Substitution Pattern | Reference |
|---|---|---|---|
| p-Nitrotoluene | Hexyllithium | C2-Hexyl, C5-Methyl | rwth-aachen.de |
| p-Chloronitrobenzene | 2-Lithio-N-Boc-pyrrolidine | C2-(N-Boc-pyrrolidinyl), C5-Chloro | rwth-aachen.de |
Stereoisomeric Forms: Synthesis, Separation, and Stereochemical Purity Determination
The presence of a substituent at the 2-position of the azepane ring creates a chiral center, meaning 2-phenylazepane exists as a pair of enantiomers. The synthesis and separation of specific stereoisomers are critical, as different stereoisomers can exhibit distinct biological activities and properties. nih.govnih.gov
Synthesis and Separation: Asymmetric synthesis provides a direct route to enantiomerically pure compounds. For example, the asymmetric synthesis of 2-substituted tetrahydro-3-benzazepines has been achieved through the condensation of 2-(2-oxoalkyl)phenylacetic acids with (R)-phenylglycinol, followed by reduction and deprotection steps. researchgate.net This strategy yields enantiomerically pure products with high stereoselectivity.
When a synthesis produces a racemic or diastereomeric mixture, separation is required. Fractional crystallization can be effective for separating diastereomers, as demonstrated by the separation of benidipine (B10687) hydrochloride diastereoisomers. nih.gov For enantiomers, chiral chromatography is the most common and powerful technique. Normal-phase high-performance liquid chromatography (HPLC) using a chiral stationary phase, such as a Chiralcel OD-H column, can effectively resolve multiple stereoisomers. nih.gov The choice of mobile phase, flow rate, and temperature are critical parameters for achieving baseline separation. nih.gov The use of chiral derivatizing agents can also be employed to convert enantiomers into diastereomers, which can then be separated by standard chromatography.
Stereochemical Purity Determination: Once separated, the stereochemical purity (e.g., enantiomeric excess) must be determined. Chiral HPLC is the primary method for this analysis. nih.gov The analytical method involves developing a separation protocol capable of resolving all possible stereoisomers and quantifying the peak area of each. The limit of detection and limit of quantification for minor isomeric impurities are established through method validation. nih.gov The absolute configuration of the separated isomers can be determined using techniques such as X-ray crystallography or by comparing spectral data with that of a known standard. researchgate.net
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| 2-Phenylazepane hydrochloride |
| 2-Phenylpiperidine |
| 2-Phenylpyrrolidine |
| Benidipine hydrochloride |
| Fentanyl |
Future Research Trajectories for 2 Phenylazepane Hydrochloride Chemistry
Exploration of Novel Reaction Manifolds for Azepane Functionalization
The development of advanced synthetic methods is crucial for unlocking the full potential of the 2-phenylazepane (B120452) scaffold. Future research should focus on creating diverse derivatives through innovative C-H activation, ring-modification, and functional group interconversion strategies.
C-H Functionalization: Direct C-H functionalization of the azepane ring represents a highly efficient route to novel analogues. Research could target the selective activation of specific methylene (B1212753) groups on the saturated ring, allowing for the introduction of various substituents. Methodologies such as transition-metal-catalyzed C-H amination, arylation, or alkylation could yield a library of derivatives with tailored properties. The development of silyl-aza-Prins cyclization processes has already shown promise in creating trans-azepanes with high diastereoselectivity, indicating the ring's amenability to complex cyclization strategies. nih.gov
Ring Expansion and Contraction: Investigating ring expansion or contraction methodologies could lead to entirely new heterocyclic systems built from the 2-phenylazepane core. For instance, reactions like the Beckmann or Tiffeneau-Demjanov rearrangement, if adapted to suitable 2-phenylazepane precursors, could provide access to larger rings or bicyclic structures.
Late-Stage Diversification: Developing robust protocols for late-stage functionalization is essential. This would involve reactions that are tolerant of the existing phenyl and amine groups, enabling the rapid modification of complex molecules containing the 2-phenylazepane motif. Photo-redox catalysis, for example, could offer mild conditions for introducing functionalities that are incompatible with traditional methods. Recent work on chemoenzymatic cascades has demonstrated the ability to furnish amino- and hydroxyazepanes, highlighting the potential for integrating biocatalysis to achieve specific functionalizations. acs.org
| Functionalization Strategy | Potential Reaction | Targeted Outcome |
| C-H Functionalization | Palladium-Catalyzed C(sp³)-H Arylation | Introduction of diverse aryl groups on the azepane ring |
| Ring Modification | Tiffeneau-Demjanov Rearrangement | Contraction to a 2-phenyl-2-benzylpiperidine scaffold |
| Late-Stage Diversification | Nickel/Photoredox Dual Catalysis | Alkylation of the azepane nitrogen or phenyl ring |
Computational Design and High-Throughput Screening of New Derivatives
The integration of computational chemistry and high-throughput screening (HTS) can dramatically accelerate the discovery of 2-phenylazepane derivatives with desired properties. ctppc.org This dual approach allows for the rational design of compound libraries followed by rapid experimental validation.
In Silico Library Design: Computational tools can be used to design virtual libraries of 2-phenylazepane derivatives. mdpi.com By modeling parameters such as binding affinity to specific biological targets, pharmacokinetic properties, or material characteristics, researchers can prioritize the synthesis of the most promising candidates. nih.govchapman.edu For example, techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking can predict the biological activity of hypothetical derivatives, guiding synthetic efforts. mdpi.com
High-Throughput Synthesis and Screening: HTS methodologies are essential for rapidly evaluating the properties of newly synthesized derivatives. ctppc.orgnih.gov By employing automated synthesis platforms and miniaturized assay formats (e.g., 384- or 1536-well plates), thousands of compounds can be tested in parallel. ctppc.orgnih.gov For instance, a library of 2-phenylazepane amides could be synthesized and screened for inhibitory activity against a panel of enzymes, with hits being rapidly identified for further optimization. arvojournals.org
| Technique | Application to 2-Phenylazepane | Potential Goal |
| Molecular Docking | Simulating the binding of derivatives to a target protein | Identifying potential enzyme inhibitors or receptor modulators |
| 3D-QSAR | Building predictive models of activity based on molecular fields | Designing derivatives with enhanced biological potency |
| High-Throughput Screening (HTS) | Testing a library of derivatives in a biochemical assay | Discovering "hit" compounds for drug discovery programs ctppc.org |
Integration into Supramolecular Chemistry and Advanced Material Science (as building blocks)
The distinct structural features of 2-phenylazepane make it an attractive building block for the construction of complex supramolecular assemblies and advanced materials. upenn.eduscitechdaily.com Supramolecular chemistry relies on non-covalent interactions like hydrogen bonding and π-π stacking to create organized structures, both of which are supported by the 2-phenylazepane scaffold. ebrary.net
Supramolecular Assemblies: The secondary amine of the azepane ring is a hydrogen bond donor and acceptor, while the phenyl group can participate in π-π stacking and cation-π interactions. ebrary.net These features can be exploited to direct the self-assembly of molecules into well-defined architectures such as macrocycles, cages, or polymers. nih.govmdpi.com For example, functionalizing the phenyl ring with additional hydrogen-bonding motifs could lead to the formation of intricate, predictable, and stable host-guest systems. chemrxiv.org
Functional Materials: As a chiral monomer, 2-phenylazepane can be incorporated into polymers to create materials with unique optical or mechanical properties. Polymerization of appropriately functionalized derivatives could yield chiral polymers for applications in enantioselective separations or as components of liquid crystals. Furthermore, its ability to chelate metals could be harnessed to create novel metal-organic frameworks (MOFs) or coordination polymers with catalytic or sensing capabilities. researchgate.netpurdue.edu
| Application Area | Key Feature of Scaffold | Potential Structure/Material |
| Supramolecular Chemistry | Hydrogen bonding (N-H), π-π stacking (phenyl) | Self-assembled chiral nanotubes or host-guest complexes chemrxiv.org |
| Materials Science | Inherent chirality, polymerizable functionality | Chiral polymers for separation media |
| Coordination Chemistry | Metal-chelating amine | Building blocks for chiral Metal-Organic Frameworks (MOFs) |
Development of Chiral Catalysts and Auxiliaries Based on the 2-Phenylazepane Scaffold
The inherent chirality and structural rigidity of the 2-phenylazepane scaffold make it an excellent candidate for the development of novel chiral auxiliaries and ligands for asymmetric catalysis. wikipedia.orgsigmaaldrich.com
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The 2-phenylazepane unit could be attached to a prochiral substrate, where the bulky phenyl group and the constrained seven-membered ring would effectively shield one face of the molecule, directing the attack of a reagent to the opposite face. After the reaction, the auxiliary can be cleaved and potentially recycled. sigmaaldrich.com Its utility could be explored in reactions such as asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions, similar to well-established auxiliaries like Evans oxazolidinones.
Chiral Ligands and Organocatalysts: By functionalizing the nitrogen atom or the phenyl ring with coordinating groups (e.g., phosphines, pyridines), 2-phenylazepane can be converted into a chiral ligand for transition metal catalysts. Such ligands could find use in a wide range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cyclopropanations. mdpi.com Furthermore, the secondary amine of the scaffold itself can act as a catalytic site in organocatalysis, for example, in enamine or iminium ion-mediated reactions, where the chiral environment would induce enantioselectivity. nih.gov
| Catalysis Role | Proposed Modification | Example Application |
| Chiral Auxiliary | Acylation of the azepane nitrogen with a substrate | Diastereoselective Michael additions |
| Chiral Ligand | Attachment of diphenylphosphine (B32561) groups to the phenyl ring | Asymmetric hydrogenation of olefins |
| Organocatalyst | Use of the unmodified secondary amine | Enantioselective Mannich reactions |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Phenylazepane hydrochloride, and how are intermediates characterized?
- Methodological Answer : A common synthesis involves asymmetric transfer hydrogenation of chiral sulfinamide precursors. For example, (RS,R)-N-(tert-Butylsulfinyl)-2-phenylazepane is synthesized using palladium catalysts under hydrogenation conditions. Key intermediates are characterized via NMR (400 MHz, CDCl), IR spectroscopy (e.g., 3062 cm for N-H stretching), and thin-layer chromatography (TLC) with hexane/ethyl acetate (4:1) as the mobile phase .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Handling : Use impermeable gloves (material compatibility testing required) and work in a fume hood. Avoid inhalation or skin contact.
- Storage : Keep in a dry, cool environment (20–25°C) away from moisture.
- First Aid : For eye exposure, rinse with water for 15 minutes. For ingestion, seek medical attention if symptoms persist. Safety data indicate no acute toxicity, but chronic effects are unstudied .
Q. Which analytical methods are validated for purity assessment of this compound?
- Methodological Answer :
- Chromatography : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm).
- Spectroscopy : Confirm structural integrity via NMR (e.g., δ 64.5 ppm for azepane ring carbons) and mass spectrometry (ESI-MS for molecular ion verification).
- Impurity Profiling : TLC with silica gel plates and ammonia vapor pretreatment can resolve degradation products .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be optimized during asymmetric synthesis?
- Methodological Answer :
- Catalyst Selection : Chiral Ru or Ir catalysts (e.g., Noyori-type) enhance enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC using a Chiralpak AD-H column (hexane/isopropanol, 90:10).
- Reaction Optimization : Adjust hydrogen pressure (1–5 atm) and temperature (25–40°C) to balance yield (typically 70–85%) and ee (>95%).
- Data Validation : Cross-validate results with polarimetry and circular dichroism (CD) spectroscopy .
Q. How should researchers address contradictory stability data for this compound under varying storage conditions?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via HPLC for impurity formation.
- Contradiction Analysis : Compare degradation kinetics in different solvents (e.g., aqueous vs. ethanol). If discrepancies arise, validate methods using mass spectrometry to identify degradation pathways (e.g., hydrolysis of the azepane ring).
- Recommendations : Store lyophilized samples at -20°C to minimize hydrolytic degradation .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Control : Implement in-line FTIR to monitor reaction progress and ensure consistent hydrogenation times.
- Quality Metrics : Define acceptance criteria for intermediates (e.g., ≥98% purity via HPLC, residual solvent limits <0.1%).
- Statistical Analysis : Use design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, stirring rate) affecting yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
